molecular formula C6H9N3 B149044 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 126352-69-0

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine

Cat. No.: B149044
CAS No.: 126352-69-0
M. Wt: 123.16 g/mol
InChI Key: GHPWPOJLJPMISD-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its presence in various bioactive molecules .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

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Common Reagents and Conditions:

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Mechanism of Action

Target of Action

The primary targets of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine are Bruton’s tyrosine kinase (BTK) and Cyclin-Dependent Kinase 9 (CDK9) . BTK is a crucial enzyme in the B cell antigen receptor signaling pathway, which plays a significant role in B cell maturation and lymphomagenesis . CDK9 is a key player in the regulation of gene expression, primarily through its role in RNA polymerase II transcription elongation .

Mode of Action

This compound interacts with its targets by inhibiting their activity. For instance, Zanubrutinib, a derivative of this compound, is a potent BTK inhibitor that enables a complete and lasting precise inhibition of the BTK target . Similarly, it acts as a potent and selective inhibitor of CDK9, enabling short duration of target engagement for the treatment of hematological malignancies .

Biochemical Pathways

The compound affects the B cell antigen receptor signaling pathway by inhibiting BTK . This results in the suppression of B cell proliferation and differentiation, thereby exerting its therapeutic effects in diseases characterized by excessive B cell activity. In the case of CDK9, its inhibition affects the RNA polymerase II transcription elongation, impacting the gene expression .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of BTK and CDK9, leading to the suppression of B cell activity and alteration of gene expression, respectively . These effects contribute to its potential therapeutic applications in conditions such as B cell malignancies and other hematological disorders .

Biochemical Analysis

Biochemical Properties

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a core protein allosteric modulator (CpAM) for the inhibition of Hepatitis B Virus (HBV) core protein . This interaction is significant as it effectively inhibits a broad range of nucleos(t)ide-resistant HBV variants. The compound’s ability to modulate protein interactions highlights its potential in therapeutic applications.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to inhibit HBV DNA viral load in HBV AAV mouse models through oral administration . This inhibition suggests that the compound can significantly alter viral replication processes within infected cells, thereby impacting overall cellular health and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an allosteric modulator, binding to the HBV core protein and inducing conformational changes that inhibit its function . This mechanism of action is crucial for its antiviral properties, as it prevents the virus from replicating and spreading within the host organism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under room temperature conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In HBV AAV mouse models, the compound demonstrated significant inhibition of HBV DNA viral load at specific dosages . It is crucial to determine the threshold effects and any toxic or adverse effects at high doses to ensure its safety and efficacy in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its efficacy. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence its localization and accumulation within target tissues, thereby affecting its overall therapeutic effectiveness.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and its subsequent biochemical effects.

Properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-3-7-6-2-4-8-9(6)5-1/h2,4,7H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFZVTDRWQVFDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=NN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60567902
Record name 1,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126352-69-0
Record name 1,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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